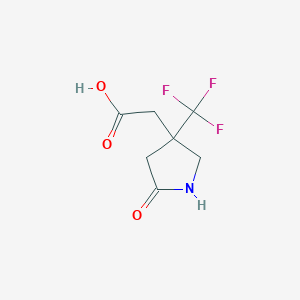

2-(5-Oxo-3-(trifluoromethyl)pyrrolidin-3-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

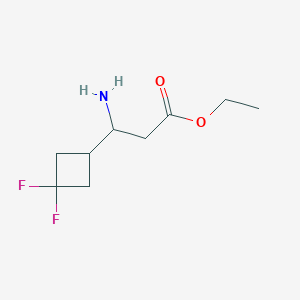

“2-(5-Oxo-3-(trifluoromethyl)pyrrolidin-3-YL)acetic acid” is a chemical compound with the CAS Number: 2361636-10-2 . It has a molecular weight of 211.14 . The compound is stored at room temperature and is available in powder form . It is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “2-(5-Oxo-3-(trifluoromethyl)pyrrolidin-3-YL)acetic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The IUPAC name of the compound is 2-(5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl)acetic acid . The InChI code is 1S/C7H8F3NO3/c8-7(9,10)6(2-5(13)14)1-4(12)11-3-6/h1-3H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.14 . It is stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists widely employ this saturated scaffold due to several key features:

- Three-Dimensional Coverage : Its non-planarity (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .

In drug discovery, pyrrolidine derivatives have been investigated for their target selectivity. For instance, Jiang et al. demonstrated that stereochemical groups in cis-3,4-diphenylpyrrolidine derivatives improved their activity as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

Antioxidant Properties

Hydroxyl pyridinones: , derivatives of pyrrolidine, exhibit antioxidant action. Combining their antioxidant properties with aldose reductase inhibition makes them favorable as antioxidative cores for carbonxylic multifunctional aldose reductase inhibitors (ARIs) .

Plant Hormone Analogs

Indole-3-acetic acid: , a plant hormone produced from tryptophan degradation, is structurally related to pyrrolidine. While not directly the same compound, the study of indole derivatives provides insights into the biological potential of related heterocycles. For example, indole derivatives have been investigated as anti-HIV-1 agents .

Safety and Hazards

Direcciones Futuras

Pyrrolidine derivatives, such as “2-(5-Oxo-3-(trifluoromethyl)pyrrolidin-3-YL)acetic acid”, continue to be of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

2-[5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO3/c8-7(9,10)6(2-5(13)14)1-4(12)11-3-6/h1-3H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIULLVYZDLBCNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC1(CC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)

![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)

![(E)-N-[2-methoxy-4-[3-methoxy-4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]phenyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2829036.png)

![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)

![N-(4-bromo-2-fluorophenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2829041.png)